molecular formula C15H18O3 B1648857 cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-25-5

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1648857
CAS RN: 733740-25-5
M. Wt: 246.3 g/mol
InChI Key: BHYMTDKCLWOLPN-WCQYABFASA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions . For instance, the synthesis of cyclopentane from cyclohexane involves several steps such as free-radical halogenation, elimination with a strong base to form cyclohexene, ozonolysis to make di-aldehyde, oxidation to make di-carboxylic acid, and esterification with ethanol, acid, and heat .


Molecular Structure Analysis

The molecular structure of a similar compound, cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, has been reported . The InChI code for this compound is 1S/C15H18O3/c1-10-2-5-12(6-3-10)14(16)9-11-4-7-13(8-11)15(17)18/h2-3,5-6,11,13H,4,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 .

Scientific Research Applications

Monitoring of Pyrethroid Metabolites

A study developed a method for determining major metabolites of commonly used synthetic pyrethroids in human urine, which include various carboxylic acids but does not specifically mention cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. The method involves extraction, clean-up, and detection by gas chromatography-tandem mass spectrometry, highlighting the importance of analytical techniques in monitoring environmental and occupational exposure to synthetic chemicals (Arrebola et al., 1999).

ACE Inhibitor Activity

Research into monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids, which are structurally similar to cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, has shown potential in vitro inhibitory activity against angiotensin-converting enzyme (ACE). These findings suggest the compound's relevance in developing novel ACE inhibitors for treating hypertension and cardiovascular diseases (Turbanti et al., 1993).

Chemical Synthesis and Catalysis

Several studies have focused on the catalytic applications of complexes involving cyclopentane derivatives. For instance, palladium–tetraphosphine catalyzed cross-couplings of aryl bromides with arylboronic acids have demonstrated significant substrate–catalyst ratios in good yields, indicating the potential utility of cyclopentane derivatives in facilitating efficient chemical reactions (Feuerstein et al., 2001). This showcases the role of cyclopentane derivatives in enhancing the efficiency and selectivity of chemical synthesis, particularly in the context of pharmaceutical and organic chemistry.

Conformational Analysis

The intrinsic conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, were investigated using DFT calculations and solvent effects examination. This study provides insight into the structural and electronic factors influencing the stability and reactivity of cyclopentane derivatives, which can be critical for designing drugs and understanding biomolecular interactions (Casanovas et al., 2008).

properties

IUPAC Name

(1R,3S)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-3-2-4-12(7-10)14(16)9-11-5-6-13(8-11)15(17)18/h2-4,7,11,13H,5-6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYMTDKCLWOLPN-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)C[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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